

simotinib initial phase I clinical trial results

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Compound Focus: Simotinib

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Summary of Phase Ib Clinical Trial Results

The following table consolidates the key quantitative findings from the phase Ib trial of **Simotinib** in patients with advanced **non-small cell lung cancer (NSCLC)** and **EGFR sensitizing mutations** [1] [2] [3].

| Trial Aspect | Summary of Findings |
|---|---|
| ClinicalTrials.gov ID | NCT01772732 [1] [2] |
| Study Population | 41 patients with advanced NSCLC and EGFR mutations, relapsed after platinum-based chemotherapy [1] [4]. |
| Dosing Regimen | Oral administration, twice daily, in 28-day cycles. Doses escalated from 100 mg to 650 mg [1]. |
| Primary Objective: Safety & Tolerability | |
| • Maximum Tolerated Dose (MTD) | Not reached (no DLTs observed up to 650 mg) [1] [2]. |
| • Patients with ≥1 Adverse Event (AE) | 95.1% (39/41 patients) [1] [2]. |
| • Most Common AEs | Diarrhea (56.1%) and Rash (41.5%); mostly mild or moderate [1] [2]. |

| Trial Aspect | Summary of Findings |
|--|--|
| Pharmacokinetics (PK) | |
| • Time to Max Concentration (Tmax) | 1 to 4 hours [1] [2]. |
| • Elimination Half-Life (T1/2) | 6.2 to 13.0 hours [1] [2]. |
| • Dose-Exposure Relationship | Approximately proportional from 200-650 mg after a single dose, but less than proportional after multiple doses [1] [2]. |
| Preliminary Efficacy | |
| • Objective Response Rate (ORR) | 39.3% - 40% (Partial Response) [1] [2]. |
| • Disease Control Rate (DCR) | 46.3% had Stable Disease [1]. |
| • Median Progression-Free Survival (PFS) | 9.9 months [1] [2]. |
| • Median Overall Survival (OS) | 14.6 months [1] [2]. |
| • Efficacy in Brain Metastasis (BM) | In the 500 mg and 650 mg cohorts, 5 of 8 (62.5%) patients with BM achieved Partial Response [2]. |

Detailed Experimental Protocols

The phase Ib trial employed rigorous methodologies to evaluate the safety, pharmacokinetics, and efficacy of **Simotinib** [1] [4].

Study Design and Treatment

- **Design:** A single-center, non-randomized, dose-escalation study using a **3+3 design** per a modified Fibonacci scheme [1] [4].

- **Treatment:** Patients received **Simotinib** orally twice daily for 28-day cycles. Dose escalation to a higher level proceeded only if no Dose-Limiting Toxicities (DLTs) were observed in the lower dose group during the first cycle [1] [4].

Patient Population

- **Key Inclusion Criteria:**
 - Aged 18-65 years with histologically confirmed advanced NSCLC.
 - Documented **EGFR sensitizing mutations** (including E19del, L858R, L861Q, G719X).
 - Disease recurrence after at least one platinum-based regimen.
 - ECOG performance status of 0-2 and adequate bone marrow, liver, and renal function [1] [4].
- **Key Exclusion Criteria:**
 - Previous treatment with EGFR-TKIs or other targeted therapies.
 - Uncontrolled systemic diseases, interstitial lung disease, or untreated central nervous system metastases [1] [4].

Safety and Toxicity Assessment

- **Evaluation Methods:** AEs, serious AEs (SAEs), and hematological toxicity were monitored through physical examinations, electrocardiograms, echocardiography, and laboratory tests [1] [4].
- **Grading Standard:** All toxicities were graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0** [1] [4].
- **DLT Definition:** DLT was specifically defined as the occurrence of any of a list of drug-related severe AEs, including grade 4 diarrhea, grade 3/4 febrile neutropenia, grade 3 liver toxicity, QTc interval ≥ 500 ms, and other specified grade 3/4 non-hematological toxicities [1] [4].

Pharmacokinetic (PK) Evaluation

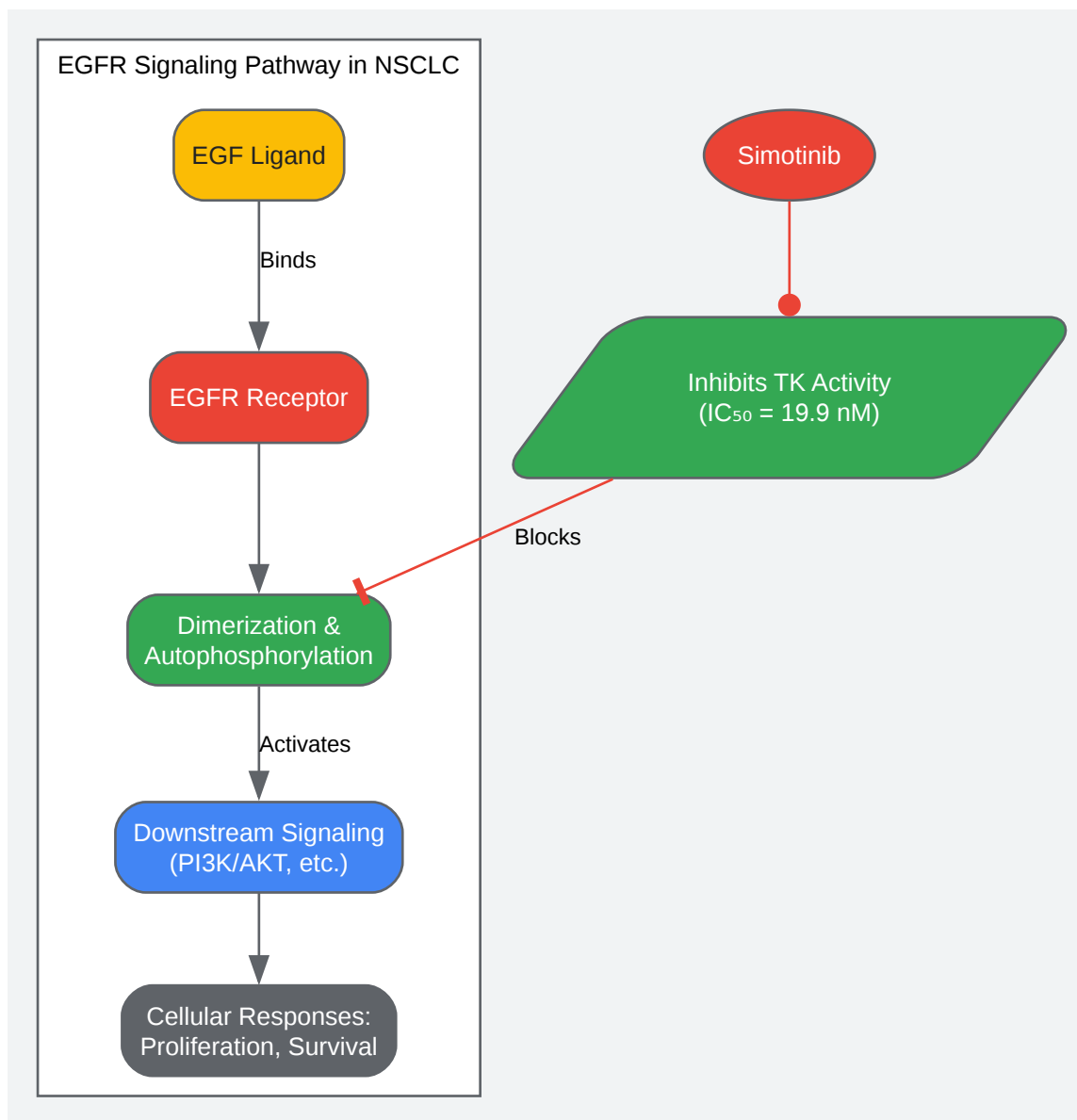
- **Blood Sampling:** For PK analysis, 2 mL blood samples were collected on:
 - **Day 1:** Pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after the first dose.
 - **Days 8, 9, 10, 15, 22, and 29:** At specified time points to profile multiple-dose administration [1].
- **PK Parameters:** Analysis focused on determining key parameters including maximum plasma concentration (C_{max}), time to C_{max} (T_{max}), area under the concentration-time curve (AUC), and elimination half-life (T_{1/2}) [1].

Tumor Response Assessment

- **Method:** Tumor burden was assessed using **computed tomography (CT) or magnetic resonance imaging (MRI)** [1] [4].
- **Schedule:** Imaging was performed at baseline (study enrollment), on Day 29 of cycle 1, and subsequently **every 8 weeks** until disease progression, death, or study termination [1] [4].
- **Evaluation Criteria:** Tumor response was evaluated using standard oncological criteria to determine objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) [1] [2].

Simotinib's Mechanism of Action

As a novel EGFR tyrosine kinase inhibitor, **Simotinib**'s mechanism and experimental workflow can be visualized as follows. The diagram illustrates its targeted inhibition within the EGFR signaling pathway, which is critical for cell proliferation and survival in certain NSCLCs [1] [5].



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Simotinib inhibits *EGFR* tyrosine kinase activity, blocking downstream signaling.

Conclusion and Future Directions

The initial phase Ib trial demonstrated that **Simotinib** is a well-tolerated and promising EGFR TKI with manageable toxicity and encouraging preliminary efficacy, particularly in patients with brain metastases [1] [2]. The trial established a dosing schedule of twice daily due to its half-life and explored doses up to 650 mg without reaching the maximum tolerated dose [1] [2].

The authors concluded that the results warranted **further studies to explore higher doses**, and specifically highlighted the need for ongoing investigation into **Simotinib**'s activity in NSCLC patients with brain metastases [1] [2].

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